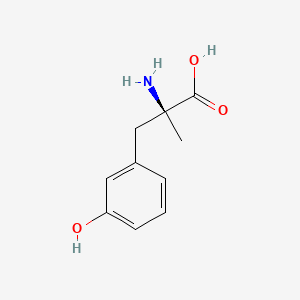

Phenylalanine, 3-hydroxy-alpha-methyl-

CAS No.:

Cat. No.: VC13535746

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 |

| Standard InChI Key | CAHPJJJZLQXPKS-JTQLQIEISA-N |

| Isomeric SMILES | C[C@](CC1=CC(=CC=C1)O)(C(=O)O)N |

| SMILES | CC(CC1=CC(=CC=C1)O)(C(=O)O)N |

| Canonical SMILES | CC(CC1=CC(=CC=C1)O)(C(=O)O)N |

Introduction

Phenylalanine, 3-hydroxy-alpha-methyl-, also known as 3-Hydroxy-alpha-methyl-DL-tyrosine, is a derivative of the amino acid phenylalanine. It features a hydroxyl group at the 3-position of the aromatic ring and an alpha-methyl group, distinguishing it from standard phenylalanine. This compound is primarily utilized in pharmaceutical applications, particularly in the treatment of hypertension, due to its role as a precursor to catecholamines like dopamine and norepinephrine .

Biological Effects

This compound is involved in neurotransmitter synthesis, serving as a precursor for dopamine and norepinephrine, which are critical for mood regulation and cognitive functions. Additionally, it has shown potential antihypertensive effects by acting as a central nervous system agent that modulates blood pressure through catecholamine pathways.

Research Findings

Research on interaction studies indicates that Phenylalanine, 3-hydroxy-alpha-methyl- may interact with various receptors involved in neurotransmitter signaling pathways. These interactions highlight its potential utility in treating neurological disorders and cardiovascular diseases.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tyrosine | C9H11NO3 | Precursor to dopamine; lacks methyl group |

| Methyldopa | C10H13NO4 | Antihypertensive agent; contains additional hydroxyl group |

| L-DOPA | C9H11NO3 | Used in Parkinson's disease treatment; direct dopamine precursor |

| Phenylalanine | C9H11NO2 | Essential amino acid; primary building block for proteins |

| Phenylalanine, 3-hydroxy-alpha-methyl- | C10H13NO3 | Features a hydroxyl group at the 3-position and an alpha-methyl group |

Phenylalanine, 3-hydroxy-alpha-methyl- stands out due to its specific structural modifications that enhance its biological activity while providing unique pharmacological effects compared to its analogs.

Synthesis and Applications

Various methods exist for synthesizing Phenylalanine, 3-hydroxy-alpha-methyl-, including chemical synthesis pathways that involve the modification of phenylalanine or tyrosine derivatives. This compound is primarily used in pharmaceutical applications, particularly in the treatment of hypertension and potentially in neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume